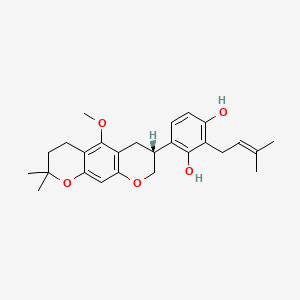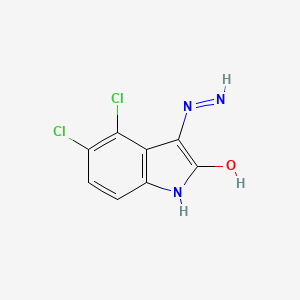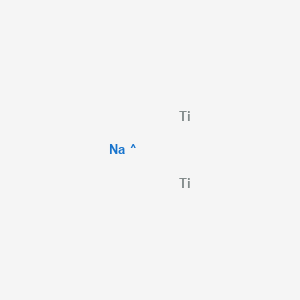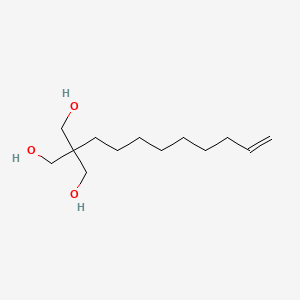![molecular formula C23H27F3 B15161869 3,4,5-Trifluoro-4'-[2-(4-propylcyclohexyl)ethyl]-1,1'-biphenyl CAS No. 145131-04-0](/img/structure/B15161869.png)
3,4,5-Trifluoro-4'-[2-(4-propylcyclohexyl)ethyl]-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trifluoro-4’-[2-(4-propylcyclohexyl)ethyl]-1,1’-biphenyl is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of three fluorine atoms and a propylcyclohexyl group attached to a biphenyl structure. It is commonly used in the development of liquid crystal materials and has significant implications in the field of materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trifluoro-4’-[2-(4-propylcyclohexyl)ethyl]-1,1’-biphenyl typically involves the reaction of 3,4,5-trifluorobenzene with 4-propylcyclohexyl ethyl bromide under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 100°C to facilitate the coupling reaction, resulting in the formation of the desired biphenyl compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common practices to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Trifluoro-4’-[2-(4-propylcyclohexyl)ethyl]-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
3,4,5-Trifluoro-4’-[2-(4-propylcyclohexyl)ethyl]-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of liquid crystal displays and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3,4,5-Trifluoro-4’-[2-(4-propylcyclohexyl)ethyl]-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms contribute to its high electronegativity, influencing its reactivity and interactions with other molecules. In liquid crystal applications, the compound’s unique structure allows it to align in specific orientations under an electric field, contributing to the display’s functionality .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4,5-Trifluoro-4’-[2-(4-pentylcyclohexyl)ethyl]-1,1’-biphenyl
- 2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl
- 3,4,5-Trifluoro-4’-[2-(4-butylcyclohexyl)ethyl]-1,1’-biphenyl
Uniqueness
3,4,5-Trifluoro-4’-[2-(4-propylcyclohexyl)ethyl]-1,1’-biphenyl is unique due to its specific combination of fluorine atoms and the propylcyclohexyl group, which imparts distinct physical and chemical properties. This uniqueness makes it particularly valuable in the development of liquid crystal materials and other advanced applications .
Propiedades
Número CAS |
145131-04-0 |
|---|---|
Fórmula molecular |
C23H27F3 |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
1,2,3-trifluoro-5-[4-[2-(4-propylcyclohexyl)ethyl]phenyl]benzene |
InChI |
InChI=1S/C23H27F3/c1-2-3-16-4-6-17(7-5-16)8-9-18-10-12-19(13-11-18)20-14-21(24)23(26)22(25)15-20/h10-17H,2-9H2,1H3 |
Clave InChI |
DXMHJOLUXKCOPU-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)CCC2=CC=C(C=C2)C3=CC(=C(C(=C3)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B15161786.png)

![2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane](/img/structure/B15161795.png)

![sodium;(4aR,6R,7R,7aS)-6-(5,6-dimethylbenzimidazol-1-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B15161803.png)
![Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl-](/img/structure/B15161806.png)




![Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B15161829.png)

![Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-](/img/structure/B15161850.png)

